Methyl 2-amino-4-phenylhexanoate
Description
Methyl 2-amino-4-phenylhexanoate is a chiral ester compound characterized by a hexanoate backbone substituted with an amino group at position 2 and a phenyl group at position 2. Its stereochemistry is denoted as (2S,4S), which may influence its biological activity and synthetic applications . The compound has been explored in pharmaceutical and organic synthesis contexts, though commercial availability has been discontinued, as noted by CymitQuimica (2025) . Its structural features—a branched ester with aromatic and amino functional groups—make it a candidate for comparison with other bioactive or synthetically relevant esters.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 2-amino-4-phenylhexanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-10(9-12(14)13(15)16-2)11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3 |
InChI Key |
FCBQRXCQYSIGFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C(=O)OC)N)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-phenylhexanoate typically involves the reaction of 2-amino-4-phenylhexanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced purification methods ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-phenylhexanoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-amino-4-phenylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-phenylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-phenylacetoacetate
Structural Features :
- Molecular Formula: C₁₁H₁₂O₃
- Functional Groups: Phenyl group, ketone, and ester.
- Key Differences: Lacks the amino group and extended carbon chain of Methyl 2-amino-4-phenylhexanoate.
Methyl 4-acetamido-2-hydroxybenzoate
Structural Features :
- Molecular Formula: C₁₀H₁₁NO₄
- Functional Groups: Acetamido, hydroxy, and ester groups on a benzoate backbone.
- Key Differences: Aromatic ring is part of the benzoate core, unlike the aliphatic hexanoate chain in this compound.
Stability :
- No specific stability data provided, but derivatives of hydroxybenzoates are generally stable under controlled conditions .
Methyl 2-hydroxyacetate
Structural Features :
- Molecular Formula: C₃H₆O₃
- Functional Groups: Hydroxy and ester groups.
Data Table: Comparative Analysis
Research Findings and Trends
- Aromatic vs. Aliphatic Backbones : Compounds with phenyl groups (e.g., Methyl 2-phenylacetoacetate) exhibit higher molecular weights and specialized applications (e.g., drug synthesis) compared to aliphatic esters .
- Stability Trends: Amino-substituted esters (e.g., this compound) may exhibit lower stability due to amine reactivity, while hydroxy or acetamido derivatives (e.g., Methyl 4-acetamido-2-hydroxybenzoate) are more stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
